1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as BPTU, is a small molecule inhibitor that has been widely used in scientific research. BPTU has a unique chemical structure that makes it an attractive compound for studying various biological processes.
Scientific Research Applications
Synthesis of Pyran and Benzopyran Derivatives
Researchers have developed eco-friendly methods for synthesizing highly functionalized benzopyran and pyran derivatives using deep eutectic solvents (DES), including urea:choline chloride. This approach is applicable to a wide range of aldehydes and active methylene compounds, yielding high yields and short reaction times, demonstrating the utility of urea-based compounds in facilitating green chemistry protocols in the synthesis of complex organic molecules (Azizi et al., 2013).
Anticancer Activity
1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. Certain derivatives were found to be as cytotoxic as known anticancer agents, illustrating the potential of urea-based compounds as anticancer agents (Gaudreault et al., 1988).
Catalysis and Organic Synthesis
Urea has been used as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature. This highlights the role of urea in catalyzing multicomponent reactions, offering a low-cost and environmentally benign option for synthesizing pharmaceutically relevant molecules (Brahmachari & Banerjee, 2014).
Novel Antimicrobial Agents
The synthesis and characterization of novel benzo[d][1,3]dioxole gathered pyrazole derivatives have been undertaken, with some derivatives showing excellent antifungal and antibacterial activities. This suggests the potential of these urea derivatives in developing new antimicrobial agents (Umesha & Basavaraju, 2014).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(22-16-6-7-17-18(12-16)26-14-25-17)21-13-20(8-10-24-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDLHXBYYKNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea |
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